opc protein - 147335-96-4

opc protein

Catalog Number: EVT-1517069
CAS Number: 147335-96-4
Molecular Formula: C5H7BrN2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods:
The synthesis of propargyl-puromycin typically involves the following steps:

  1. Starting Material: The synthesis begins with puromycin as the base compound.
  2. Chemical Modification: The introduction of a terminal alkyne group is achieved through various organic synthesis techniques, such as nucleophilic substitution or coupling reactions.
  3. Purification: After synthesis, propargyl-puromycin is purified using high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and by-products.

Technical Details:
The synthesis requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to maximize yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure:
The molecular structure of propargyl-puromycin consists of a core puromycin structure with an added propargyl group at the 3' position of the ribose sugar. This modification allows for enhanced reactivity in click chemistry applications.

Data:

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: 297.35 g/mol
  • Structural Features: The molecule contains an amine group, a phenyl ring, and a terminal alkyne functional group that facilitates click reactions.
Chemical Reactions Analysis

Reactions:
Propargyl-puromycin participates in several key reactions:

  1. Incorporation into Polypeptides: It mimics aminoacyl-tRNA during translation, allowing it to be incorporated into growing polypeptide chains.
  2. Click Chemistry: The terminal alkyne can react with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of triazole compounds that can be tagged for detection.

Technical Details:
The incorporation efficiency and specificity can be quantified using flow cytometry or mass spectrometry, enabling researchers to assess protein synthesis rates across different cell types.

Mechanism of Action

Process:
Propargyl-puromycin functions by entering the ribosomal acceptor site during translation. Once incorporated into the nascent polypeptide chain, it effectively terminates translation prematurely due to its structure, leading to truncated proteins that can be detected via subsequent biochemical assays.

Data:
Research has shown that propargyl-puromycin incorporation can reveal differences in protein synthesis rates among various cell types, providing insights into cellular metabolism and function under different physiological conditions.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stable under standard laboratory conditions but should be protected from light and moisture.

Chemical Properties:

  • Reactivity: The terminal alkyne group makes it highly reactive in click chemistry applications.
  • pH Stability: Generally stable within a pH range of 5-7 but should be handled under neutral conditions for optimal stability.
Applications

Scientific Uses:
Propargyl-puromycin is widely used in various research fields:

  • Protein Synthesis Studies: It allows for real-time monitoring of protein synthesis rates in live cells.
  • Cellular Metabolism Research: By quantifying protein synthesis in different cell types or under varying conditions, researchers can gain insights into metabolic changes.
  • Biochemical Assays: It serves as a tool for studying translation dynamics and protein expression profiles across different biological systems.
Structural Biology of Opc Protein

Primary Structure and Genetic Determinants

The Opc protein (Outer membrane protein OpcA) is a virulence-associated adhesin/invasin predominantly expressed in Neisseria meningitidis. Its gene, opcA, is located on a genomic island that exhibits evidence of horizontal acquisition. The opcA locus includes a characteristic homopolymeric polycytidine (poly-C) tract (5′-CCC-3′) within its promoter region, which functions as a phase-variable genetic switch regulating transcription. This tract length variation occurs through slipped-strand mispairing during DNA replication, resulting in reversible ON/OFF expression states that facilitate immune evasion [4] [6].

Sequence analysis reveals significant interspecies diversity among Neisserial opcA orthologs. While N. meningitidis and N. gonorrhoeae share approximately 60% sequence homology, a distinct ortholog (designated Np-opcA) has been identified in Neisseria polysaccharea with 75-78% amino acid identity to meningococcal Opc. This evolutionary divergence suggests adaptive specialization across species [6]. The primary structure of meningococcal Opc comprises approximately 245 amino acid residues, featuring an N-terminal signal peptide, eight transmembrane β-strands, and five extracellular loops that form the functional domains responsible for receptor interactions. Multiple sequence alignments of clinical isolates reveal conserved regions critical for structural integrity alongside variable residues concentrated in surface-exposed loops, potentially enabling antigenic variation [5] [6].

Table 1: Genetic Features of opcA Across Neisseria Species

SpeciesGene DesignationAmino Acid Identity (%)Poly-C TractExpression Level
N. meningitidisopcA100 (reference)PresentHigh-phase variable
N. gonorrhoeaeopcA~60PresentModerate
N. polysacchareaNp-opcA75-78AbsentConstitutive low

Three-Dimensional Conformational Analysis

Opc adopts a β-barrel fold with 10 antiparallel β-strands traversing the outer membrane, as resolved by X-ray crystallography (PDB ID: 1K24). Five extracellular loops (L1-L5) extend from the membrane anchor, creating a prominent surface crevice. Loop flexibility is a defining characteristic: L1, L2, and L5 exhibit exceptional conformational mobility, while L3 and L4 are relatively constrained. Molecular dynamics simulations demonstrate that these loops sample multiple conformational states, transitioning between "open" and "closed" configurations on the microsecond timescale. This intrinsic flexibility modulates ligand accessibility to the charged crevice [2] [5].

The extracellular surface features a electrostatically polarized crevice lined with positively charged residues (e.g., Arg41, Lys66, Arg107, His117, Lys168). This region constitutes a primary binding site for sulfated proteoglycans like heparan sulfate. Electrostatic potential calculations confirm a strong positive potential (+15 to +25 kT/e) within this pocket, facilitating interactions with anionic host ligands. Notably, loop mobility can occlude or expose this binding site, providing a structural basis for adhesion regulation. Computational studies using Monte Carlo and molecular dynamics methods further reveal that loop rearrangements enable induced-fit binding to diverse receptors, including integrins via serum bridges and the cytoskeletal protein α-actinin [2] [3] [7].

Table 2: Structural Characteristics of Opc Extracellular Loops

LoopAmino Acid SpanKey ResiduesConformational FlexibilityFunctional Role
L145-58Lys47, Arg50Very HighProteoglycan binding
L280-99Arg82, His84, Lys93HighVitronectin binding
L3130-141Tyr134, Gly137ModerateStructural stabilization
L4165-174Lys168, Tyr169, Tyr172Lowα-Actinin binding
L5205-220Arg210, Arg213Very HighCo-receptor interactions

Comparative Analysis with Other Bacterial Outer Membrane Proteins

Opc belongs to the family of beta-barrel outer membrane adhesins but possesses distinctive structural and functional attributes when compared to other neisserial surface proteins. Unlike the opa gene family (which encodes hypervariable proteins with 4 extracellular loops), opcA encodes a protein with five loops and lacks extensive intragenic recombination. While Opa proteins utilize a conserved CEACAM-binding domain for epithelial attachment, Opc relies on its electropositive crevice for proteoglycan binding and employs a unique "molecular sandwich" mechanism for integrin engagement: It first binds serum-derived vitronectin or fibronectin, which then bridges interactions with endothelial αvβ3 or α5β1 integrins [4] [5].

Compared to the constitutively expressed porin PorA, Opc exhibits significantly higher invasin activity despite lower abundance. Structural superimposition reveals that Opc’s extracellular domain projection (∼70 Å) exceeds PorA’s (∼40 Å), facilitating deeper host membrane penetration. Furthermore, Opc’s loop mobility (root-mean-square fluctuation > 4 Å in L1/L2) contrasts with PorA’s rigid β-barrel, supporting Opc’s role in adaptive ligand recognition. Phylogenetically, Opc shares limited homology (<25%) with enterobacterial invasins like InvA from Yersinia, though both utilize β-barrel frameworks with extended loops for host interactions [5] [6] [8].

Table 3: Functional and Structural Comparison of Neisseria meningitidis Outer Membrane Proteins

ProteinGene CharacteristicsLoop CountKey ReceptorsPrimary Cellular TargetsInvasive Efficiency
OpcSingle opcA, phase-variable5HSPG, αvβ3 integrin, α-actininEndothelial > EpithelialHigh (Endothelium)
OpaMultigene family, hypervariable4CEACAMs, HSPGEpithelial > EndothelialModerate (Epithelium)
PorAConserved, constitutively expressed8 (porin)None (passive diffusion)N/ALow

Properties

CAS Number

147335-96-4

Product Name

opc protein

Molecular Formula

C5H7BrN2

Synonyms

opc protein

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